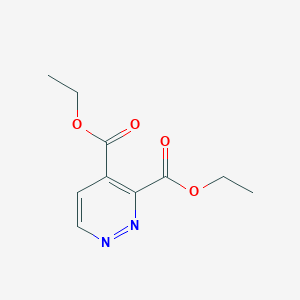

Diethyl pyridazine-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyridazine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTDNBVRYCDLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide to Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth exploration of diethyl pyridazine-3,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the primary synthetic routes, detailing the underlying reaction mechanisms and providing field-proven experimental protocols. The physicochemical and spectroscopic properties of this molecule will be thoroughly characterized. Furthermore, this guide will illuminate the diverse applications of this compound, particularly its role as a versatile scaffold in the development of novel therapeutic agents and functional polymers. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Introduction

Pyridazine scaffolds are a cornerstone in the design of biologically active molecules, appearing in a wide array of pharmaceuticals and agrochemicals.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Among the various substituted pyridazines, this compound stands out as a versatile building block. The presence of two reactive ester functionalities on the pyridazine core allows for a multitude of chemical transformations, paving the way for the synthesis of diverse compound libraries.

This guide will focus on the most prevalent and efficient methods for the synthesis of this compound. We will also provide a detailed analysis of its chemical and physical properties, supported by spectroscopic data. Finally, we will explore its current and potential applications, with a particular emphasis on its role in the synthesis of novel compounds with therapeutic potential.

Synthesis Methodologies

The synthesis of the pyridazine ring system can be achieved through various strategies, with Diels-Alder reactions being a particularly powerful and common approach.[2][3] Specifically, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a highly effective method for constructing the pyridazine core.[4][5]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. This reaction is a cornerstone of modern heterocyclic chemistry due to its high efficiency and regioselectivity.[4][5]

2.1.1. Reaction of Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an Alkene

A primary route to this compound involves the IEDDA reaction between diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and an appropriate alkene dienophile, followed by an oxidation step. The reaction with an alkene initially forms a 4,5-dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[6]

Diagram 1: IEDDA Reaction Pathway

Caption: IEDDA reaction of a tetrazine with an alkene.

2.1.2. Experimental Protocol: Synthesis from Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

A practical laboratory-scale synthesis often starts with the more stable precursor, diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.[7][8]

Step 1: Oxidation of the Dihydrotetrazine

-

Dissolve diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in a suitable solvent such as dichloromethane.[7]

-

Cool the solution to 0°C.

-

Bubble nitrous gases through the stirred reaction mixture for approximately 30 minutes.[7]

-

Continue stirring for an additional hour. The solution will turn from yellow to bright red, indicating the formation of diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.[7]

-

Remove a significant portion of the solvent under reduced pressure.

-

Filter the resulting red precipitate to isolate the diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Step 2: Diels-Alder Reaction and Aromatization

-

Dissolve the diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in a suitable solvent (e.g., dioxane).

-

Add the chosen dienophile (e.g., an enamine or enol ether). The reaction progress can be monitored by TLC.

-

Upon completion, the solvent is removed, and the resulting dihydropyridazine intermediate is treated with a mild oxidizing agent or acid to facilitate aromatization to the final pyridazine product.[9]

Condensation of Hydrazine with a 1,4-Dicarbonyl Compound

An alternative and classical approach to the pyridazine core is the condensation reaction between hydrazine and a suitable 1,4-dicarbonyl compound. For the synthesis of this compound, the required starting material would be diethyl 2,3-diacylsuccinate or a related derivative.

2.2.1. Reaction Mechanism

The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazine.[10] Subsequent oxidation, which can sometimes occur spontaneously in the presence of air, leads to the aromatic pyridazine.

Diagram 2: Hydrazine Condensation Workflow

Caption: Synthesis via hydrazine condensation.

2.2.2. Experimental Protocol: General Procedure

-

Dissolve the 1,4-dicarbonyl compound in a suitable protic solvent like ethanol or acetic acid.

-

Add hydrazine hydrate to the solution. The reaction may be exothermic.[11][12]

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If necessary, the crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in further synthetic endeavors and for its characterization in biological assays.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H12N2O4 | [13][14] |

| Molecular Weight | 224.21 g/mol | [13][14] |

| Appearance | Liquid | [13] |

| Purity | ≥97% | [13] |

| CAS Number | 16082-13-6 | [13][14] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the protons on the pyridazine ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the ester groups and the nitrogen atoms in the ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the pyridazine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester groups, C=N and C=C stretching of the pyridazine ring, and C-H stretching of the alkyl and aromatic moieties.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two ester groups and the electron-deficient nature of the pyridazine ring. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.

Reactions of the Ester Groups

The ester functionalities can undergo a variety of transformations, including:

-

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Pyridine-3,4-dicarboxylic acid is a useful precursor for various pharmaceuticals.[15]

-

Amidation: Reaction with amines leads to the formation of amides, which can be further functionalized.

-

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding pyridazine-3,4-dimethanol.[15]

Reactions Involving the Pyridazine Ring

The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is a key component in many biologically active compounds. Derivatives of pyridazine-dicarboxylates have been investigated for a range of therapeutic applications. While direct applications of this compound are less common, its isomer, diethyl pyridine-3,4-dicarboxylate, and related structures serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[16] Pyridine dicarboxylate derivatives have also shown antimicrobial activities.[15]

In the field of materials science, this compound and its derivatives can be used as monomers for the synthesis of novel polymers. The incorporation of the rigid, polar pyridazine ring into a polymer backbone can significantly influence the material's thermal and mechanical properties.[15]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through IEDDA reactions or hydrazine condensation, is well-established. The reactivity of its ester groups and the pyridazine ring allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel molecules with desired properties. As research into new therapeutic agents and advanced materials continues, the importance of building blocks like this compound is likely to grow.

References

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

-

Ueda, S., Nagasawa, H., & Itami, K. (2020). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Advances, 10(54), 32497–32500. [Link]

-

Li, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7181–7185. [Link]

-

Elvidge, J. A., & Redman, B. J. (1967). Amine additions to dimethyl acetylenedicarboxylate. Journal of the Chemical Society C: Organic, 2820-2824. [Link]

-

Ghabrial, S. S., & Guda, S. K. (1983). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1869-1872. [Link]

-

Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(1), 107–115. [Link]

-

ChemComm. (2024). Post-synthetic modification of metal-organic frameworks through tetrazine chemistry. Chemical Communications. [Link]

-

1PlusChem LLC. (n.d.). 16082-13-6 | this compound. Retrieved from [Link]

-

Hamasaki, A., Ducray, R., & Boger, D. L. (2006). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. Journal of Organic Chemistry, 71(5), 185–193. [Link]

-

ResearchGate. (2025). Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Allen, C. F. H., & Bell, A. (n.d.). Ethyl carbazate. Organic Syntheses. Retrieved from [Link]

-

Al-Warhi, T. I., & El-Baih, F. E. M. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(8), 11844–11857. [Link]

Sources

- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 2. Pyridazine synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. researchgate.net [researchgate.net]

- 9. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. 1pchem.com [1pchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

Physicochemical properties of Diethyl pyridazine-3,4-dicarboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl Pyridazine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core substituted with two ethyl ester groups. The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, is a structure of significant interest in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential to modulate pharmacokinetic properties—make it an attractive scaffold in drug design.[1] This guide serves as a comprehensive technical resource on the core physicochemical properties of this compound, providing foundational data, detailed characterization protocols, and insights into its chemical behavior for professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. This compound is cataloged under the following identifiers:

-

Chemical Name: this compound

-

Synonyms: Pyridazine-3,4-dicarboxylic acid diethyl ester, 3,4-Pyridazinedicarboxylic acid, 3,4-diethyl ester[2][3]

-

CAS Number: 16082-13-6[2]

Chemical Structure: ``` O=C(OCC)c1cnnc(C(=O)OCC)c1

Caption: Overall workflow for the characterization of a chemical compound.

Protocol 1: Melting Point Determination

Since the compound is a liquid at room temperature, its melting point must be determined using a low-temperature apparatus, such as a Differential Scanning Calorimeter (DSC) or a specialized low-temperature melting point apparatus. The capillary method is the standard technique for crystalline solids. [4] Rationale: A sharp, narrow melting range is a strong indicator of high purity for a crystalline compound. [5]For a substance that is a liquid at ambient temperature, determining the freezing/melting point provides a key physical constant for identification and purity assessment.

Methodology (for a solid analogue):

-

Sample Preparation: Ensure the sample is completely dry and, if solid, crushed into a fine powder to ensure efficient and uniform heat transfer. [4]2. Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements. [5]5. Accurate Determination: Cool the block well below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute). 6. Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Solubility Assessment

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation. A systematic approach is recommended.

Rationale: The "like dissolves like" principle is a useful guideline; the polarity of the solute and solvent determines solubility. [6]Testing in acidic and basic solutions can reveal the presence of ionizable functional groups. Methodology:

-

Solvent Selection: Prepare test tubes with 1 mL of various solvents: water, 5% HCl (aq), 5% NaOH (aq), methanol, and dichloromethane.

-

Sample Addition: To each test tube, add approximately 20 mg of this compound.

-

Mixing: Vigorously shake or vortex each tube for 60 seconds. [6]4. Observation: Observe each tube. Classify the compound as "soluble" (dissolves completely), "partially soluble," or "insoluble" (none or very little dissolves). [7]5. Interpretation:

-

Solubility in water suggests high polarity.

-

Solubility in 5% HCl indicates the presence of a basic nitrogen atom that can be protonated. The pyridazine nitrogens are weakly basic and may show some solubility.

-

Solubility in organic solvents like methanol or dichloromethane is expected for a moderately polar organic molecule.

-

Caption: Decision workflow for systematic solubility testing.

Protocol 3: Spectroscopic Analysis (NMR & FT-IR)

Rationale: A combination of NMR and FT-IR provides an unambiguous structural confirmation. NMR elucidates the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups.

Methodology (NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. [8]2. Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. [8]3. Reference Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). [9]4. Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants to assemble the molecular structure.

Methodology (FT-IR):

-

Background Scan: First, run a background scan of the empty instrument to subtract atmospheric interference (H₂O, CO₂). [10]2. Sample Application: Since the compound is a liquid, place a single drop onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two sodium chloride (NaCl) plates to create a thin film. [10]3. Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). [11]4. Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Reactivity and Applications in Drug Development

The dual functionality of the pyridazine ring and the ester groups makes this compound a versatile synthetic intermediate.

-

Ester Group Reactivity: The ethyl ester groups can undergo standard transformations such as hydrolysis to the corresponding dicarboxylic acid, amidation to form amides, or reduction to diols, providing pathways to a diverse range of derivatives. [12]* Pyridazine Core: The pyridazine moiety is generally stable but can participate in various organic reactions. Its inherent polarity and ability to act as a hydrogen bond acceptor are valuable attributes in drug design, potentially improving solubility and target engagement. [1]The development of FDA-approved drugs like deucravacitinib, which incorporates a pyridazine ring, highlights the growing importance of this heterocycle in modern medicinal chemistry. [1]

Conclusion

This compound is a moderately polar organic liquid whose structure is defined by a pyridazine core with two ethyl ester substituents. Its physicochemical profile is dominated by these functional groups, which can be readily characterized using standard spectroscopic techniques like NMR and FT-IR. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound as a versatile building block in the synthesis of more complex molecules for materials science and drug discovery.

References

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

O'Connor, G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

University Experiment. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

LaboratoryTesting Inc. (2013, May 10). FTIR Analysis (FTIR Spectroscopy) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Diethyl pyridine-3,4-dicarboxylate. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Chupakhin, E., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

-

The Royal Society of Chemistry. (n.d.). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 3,4-pyridinedicarboxylate (C11H13NO4). Retrieved from [Link]

-

NIST. (n.d.). Diethyl pyridine-3,4-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). Retrieved from [Link]

-

Scribd. (n.d.). Organic Spectroscopy: UV, IR, NMR, Mass. Retrieved from [Link]

-

Dr. AMAL's Chemistry Classes. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Retrieved from [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. thinksrs.com [thinksrs.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ws [chem.ws]

- 7. saltise.ca [saltise.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Diethyl Pyridazine-3,4-dicarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridazine-3,4-dicarboxylate is a versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and reactive sites make it an attractive scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 16082-13-6 | |

| Molecular Formula | C₁₀H₁₂N₂O₄ | |

| Molecular Weight | 224.21 g/mol | |

| Appearance | Liquid | |

| Synonyms | Pyridazine-3,4-dicarboxylic acid diethyl ester; 3,4-Pyridazinedicarboxylic acid, 3,4-diethyl ester |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through an inverse-electron-demand Diels-Alder reaction. This powerful cycloaddition strategy involves the reaction of an electron-deficient tetrazine with an electron-rich dienophile.[1][2] The electron-withdrawing ester groups on the tetrazine lower the energy of its LUMO, facilitating the reaction with a suitable dienophile.[2]

A common and reliable precursor for this synthesis is dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which can be prepared and then reacted with an appropriate dienophile to yield the desired pyridazine derivative after the extrusion of nitrogen gas.[1]

Experimental Protocol: Synthesis via Inverse-Electron-Demand Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of pyridazine dicarboxylates, which can be adapted for the synthesis of the diethyl ester.

Materials:

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

-

Alkene or alkyne dienophile (e.g., an enol ether for subsequent elimination to the aromatic pyridazine)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in the chosen anhydrous solvent.

-

Addition of Dienophile: To the stirred solution, add the dienophile dropwise at room temperature. The reaction progress can often be monitored by a color change as the characteristic color of the tetrazine disappears.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting tetrazine is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a dihydropyridazine derivative, is often formed.

-

Aromatization: The dihydropyridazine intermediate can be aromatized to the final pyridazine product. This can occur spontaneously with the elimination of a small molecule (like an alcohol from an enol ether dienophile) or may require an oxidative step.[3]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While a comprehensive set of spectra is best obtained experimentally, typical spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridazine ring, along with a quartet and a triplet for the two equivalent ethyl ester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the pyridazine ring, and the carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1700-1750 cm⁻¹) and C=N/C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules.

Precursor to Fused Heterocyclic Systems

One of the primary applications of this compound is in the synthesis of fused heterocyclic systems with potential pharmacological activity. For instance, it can be used to prepare pyrazolo[3,4-c]pyridazine derivatives. The synthesis involves the cyclization of a substituted pyridazine precursor, derived from this compound, with hydrazine or its derivatives. These resulting pyrazolo[3,4-c]pyridazines have been investigated for their effects on the central nervous system.[4]

Development of Novel Antimicrobial and Anticancer Agents

The pyridazine core is present in numerous compounds with demonstrated antimicrobial and anticancer properties. This compound provides a versatile platform for the synthesis of libraries of novel derivatives for screening against various pathogens and cancer cell lines. The ester functionalities can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of structure-activity relationships.

Caption: Drug discovery workflow utilizing the pyridazine scaffold.

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the inverse-electron-demand Diels-Alder reaction and its versatile reactivity make it an invaluable tool for the creation of complex and biologically relevant molecules. Further exploration of its derivatives is likely to yield novel therapeutic agents and advanced materials.

References

-

Wiadrowski, Z., & Seitz, G. (2001). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Chemische Berichte, 115(2), 683-694. [Link]

-

Sauer, J., & Wiest, H. (1962). Inverse-Electron-Demand Diels–Alder Reactions. Angewandte Chemie International Edition in English, 1(5), 269-276. [Link]

-

Zabska, R., Kołodziejczyk, A., Sieklucka-Dziuba, M., Morawska, D., & Kleinrok, Z. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310. [Link]

-

El-Gendy, M. A., & El-Koussi, W. M. (2010). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

-

Thalhammer, F., Wallfahrer, U., & Sauer, J. (1990). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Tetrahedron Letters, 31(46), 6867-6870. [Link]

Sources

- 1. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data for Diethyl pyridazine-3,4-dicarboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Diethyl Pyridazine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 16082-13-6), a key heterocyclic building block in medicinal and materials chemistry.[1][2] Pyridazine derivatives are a class of compounds renowned for their wide spectrum of biological activities, making a thorough understanding of their structural characteristics essential for new discoveries.[3][4] This document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and experience with heterocyclic systems.

The structural elucidation of novel or specialized chemical entities like this compound is a foundational step in any research and development pipeline. The methodologies and interpretations presented herein are designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of such molecules.

Molecular Structure and Overview

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. This compound possesses a central pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at the 3 and 4 positions with two ethyl ester groups. The molecular formula is C₁₀H₁₂N₂O₄, and its molecular weight is approximately 224.21 g/mol .[1][5]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration).

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.3 - 9.5 | Doublet (d) | 1H | H-6 | The proton at position 6 is adjacent to a ring nitrogen (N-1), leading to significant deshielding and a downfield shift. It is coupled to H-5. |

| ~8.0 - 8.2 | Doublet (d) | 1H | H-5 | The proton at position 5 is coupled to H-6. Its chemical shift is influenced by the adjacent C-4 ester group and the overall aromatic system. |

| ~4.5 - 4.7 | Quartet (q) | 4H | -O-CH₂ -CH₃ (x2) | These methylene protons are adjacent to an oxygen atom (deshielding) and a methyl group (splitting into a quartet). The two ester groups are chemically equivalent due to free rotation. |

| ~1.4 - 1.6 | Triplet (t) | 6H | -O-CH₂-CH₃ (x2) | These terminal methyl protons are coupled to the adjacent methylene group, resulting in a triplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is typically sufficient. Use a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~164 - 166 | C=O (x2) | The carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield. |

| ~150 - 155 | C-3 & C-6 | These carbons are bonded to nitrogen atoms within the aromatic ring, causing a substantial downfield shift. C-6 is typically further downfield.[6] |

| ~135 - 140 | C-5 | Aromatic carbon adjacent to a protonated carbon. |

| ~130 - 135 | C-4 | Aromatic carbon bearing an ester substituent. |

| ~62 - 64 | -O-CH₂ -CH₃ (x2) | The methylene carbons are attached to an electronegative oxygen atom. |

| ~13 - 15 | -O-CH₂-CH₃ (x2) | The terminal methyl carbons of the ethyl groups are in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Use a 100 MHz or higher spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A standard pulse sequence like zgpg30 is used. The spectral width is typically set to 220-240 ppm.

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H (pyridazine ring) |

| 2985 - 2850 | Medium | C-H Stretch | Aliphatic C-H (ethyl groups) |

| 1735 - 1720 | Strong | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | Medium-Weak | C=C & C=N Stretch | Pyridazine aromatic ring |

| 1300 - 1150 | Strong | C-O Stretch | Ester C-O linkage |

Interpretation: The IR spectrum is expected to be dominated by a very strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretch of the two ester groups.[7] Another strong band between 1300-1150 cm⁻¹ will correspond to the C-O single bond stretch of the esters. The presence of the pyridazine ring will be confirmed by weaker C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[3][7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z (Mass/Charge Ratio) | Predicted Ion | Rationale |

|---|---|---|

| 224 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂O₄. |

| 195 | [M - C₂H₅]⁺ | Loss of an ethyl radical from one of the ester groups. |

| 179 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical, a common fragmentation pathway for ethyl esters. |

| 151 | [M - C₂H₅ - CO₂]⁺ or [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon dioxide or carbon monoxide after initial fragmentation. |

| 123 | [C₆H₃N₂O₂]⁺ | Fragmentation involving the loss of both ester side chains. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the solution into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for clearly identifying the molecular ion.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to confirm the elemental composition.

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion. Analyze the fragmentation pattern to corroborate the proposed structure.

Workflow for Spectroscopic Analysis

The logical flow for characterizing a compound like this compound is systematic, ensuring each piece of data validates the others.

Caption: General workflow for spectroscopic structural elucidation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural characterization of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key ester and aromatic functional groups, and mass spectrometry validates the molecular weight and elemental composition. This guide equips researchers with the foundational data and interpretive logic required to confidently identify this compound and utilize it in further research and development endeavors.

References

-

Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

ResearchGate. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

-

mzCloud. (2017). Diethyl 2 4 6 trimethyl 1 4 dihydropyridine 3 5 dicarboxylate. Retrieved from [Link]

-

1PlusChem LLC. (n.d.). 16082-13-6 | this compound. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). Diethyl 3,4-pyridinedicarboxylate (C11H13NO4). Retrieved from [Link]

-

ACS Publications. (n.d.). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. 1pchem.com [1pchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profiling of Diethyl Pyridazine-3,4-dicarboxylate: A Methodological Guide for Laboratory Professionals

An In-Depth Technical Guide for Researchers

Abstract: The solubility of a chemical compound is a critical physical property that dictates its behavior in various chemical and biological systems. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like Diethyl Pyridazine-3,4-dicarboxylate is fundamental for its application in synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for determining the solubility of this compound in a range of common laboratory solvents. Eschewing a simple data sheet, this document details the theoretical underpinnings of solubility, presents a structured methodology for both qualitative and quantitative assessment, and explains the scientific rationale behind the experimental design. This approach empowers researchers to not only generate reliable solubility data but also to interpret it within the context of molecular structure and solvent properties.

Introduction to this compound and the Imperative of Solubility

This compound (CAS No. 16082-13-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₄.[1][2] Its structure, featuring a pyridazine ring substituted with two ethyl ester functional groups, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry.[3] The pyridazine core is a key pharmacophore in many biologically active molecules, and the ester groups provide reactive handles for derivatization, allowing for the synthesis of a diverse array of more complex structures.[3]

The utility of any compound in a laboratory setting, from reaction setup to product isolation and biological testing, is fundamentally governed by its solubility. Key processes that are critically dependent on solubility data include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for molecular collisions and efficient reaction.

-

Purification: Techniques like recrystallization and chromatography rely on differential solubility of the target compound and impurities in various solvent systems.[4]

-

Formulation & Drug Delivery: For drug development professionals, solubility in aqueous and organic media is a primary determinant of a compound's bioavailability and potential delivery mechanisms.

-

Analytical Characterization: Preparing samples for techniques like NMR or HPLC requires dissolving the analyte in a suitable deuterated or mobile-phase solvent.

This guide provides the necessary theoretical background and practical, step-by-step protocols to systematically evaluate the solubility of this compound.

Theoretical Principles: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the foundational principle for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. An analysis of the this compound structure allows for an educated prediction of its behavior.

-

Polar Features: The molecule contains a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. These nitrogen atoms, along with the four oxygen atoms in the ester groups, are electronegative and create polar bonds. They can act as hydrogen bond acceptors.

-

Non-Polar Features: The structure includes two ethyl groups (–CH₂CH₃) and the carbon backbone of the pyridazine ring, which contribute to its non-polar character.

This combination of polar and non-polar regions suggests that this compound is a molecule of intermediate polarity. Therefore, it is unlikely to be highly soluble in extremely non-polar solvents (like hexane) or highly polar, protic solvents (like water). Its greatest solubility is anticipated in moderately polar to polar aprotic and protic organic solvents that can engage in dipole-dipole interactions or hydrogen bonding.

Selection of Representative Laboratory Solvents

To establish a comprehensive solubility profile, a diverse set of solvents covering a wide range of polarities should be tested. The following table outlines a recommended list of common laboratory solvents, categorized by their polarity and type.

| Solvent Class | Solvent Name | Formula | Relative Polarity | Dielectric Constant | Type |

| Non-Polar | n-Hexane | C₆H₁₄ | 0.009 | 1.88 | Aprotic |

| Toluene | C₇H₈ | 0.099 | 2.38 | Aprotic | |

| Moderately Polar | Diethyl Ether | C₄H₁₀O | 0.117 | 4.34 | Aprotic |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | 9.08 | Aprotic | |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.02 | Aprotic | |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 7.6 | Aprotic | |

| Polar Aprotic | Acetone | C₃H₆O | 0.355 | 20.7 | Aprotic |

| Acetonitrile (ACN) | C₂H₃N | 0.460 | 37.5 | Aprotic | |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 36.7 | Aprotic | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 47 | Aprotic | |

| Polar Protic | Methanol | CH₄O | 0.762 | 32.7 | Protic |

| Ethanol | C₂H₆O | 0.654 | 24.6 | Protic | |

| Water | H₂O | 1.000 | 80.1 | Protic | |

| Acidic/Basic | 5% Aqueous HCl | HCl/H₂O | High | N/A | Protic, Acidic |

| 5% Aqueous NaOH | NaOH/H₂O | High | N/A | Protic, Basic |

Data compiled from various sources.[6][7][8]

Experimental Methodology for Solubility Determination

A tiered approach, starting with a rapid qualitative assessment followed by a more rigorous quantitative analysis for key solvents, is the most efficient strategy.

Protocol for Qualitative Solubility Assessment

This method provides a rapid and material-sparing way to classify the compound's solubility. The general principle is to observe the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent.[9][10]

Objective: To classify the solubility of this compound as 'Soluble', 'Sparingly Soluble', or 'Insoluble' in the selected solvents.

Materials:

-

This compound

-

Set of selected solvents (from Table 1)

-

Small, dry test tubes or 1.5 mL vials

-

Vortex mixer

-

Analytical balance

-

Pipettes or graduated cylinders

Step-by-Step Procedure:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube. Causality: Using a consistent, small amount of solute ensures comparability across tests and conserves material.

-

Solvent Addition: Add the selected solvent to the test tube in 0.25 mL increments.[9]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds. Causality: Vigorous agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.

-

Observation: Visually inspect the solution against a contrasting background. Look for the presence of undissolved material. If the compound is a liquid, look for immiscible layers or cloudiness.[4][10]

-

Incremental Addition: Continue adding solvent in 0.25 mL increments, with vortexing after each addition, up to a total volume of 1.0 mL.

-

Classification:

-

Soluble: The compound completely dissolves, forming a clear, homogenous solution at any point.

-

Sparingly Soluble: A portion of the compound dissolves, but some undissolved material remains even after adding the full 1.0 mL of solvent.

-

Insoluble: No significant portion of the compound dissolves.[4][9]

-

-

Record Keeping: Meticulously record the observations for each solvent in a structured table (see Section 5.0).

-

Acid/Base Testing: For the 5% HCl and 5% NaOH solutions, solubility indicates the presence of a basic or acidic functional group, respectively. Given the pyridazine structure, solubility in dilute acid may be observed due to the basicity of the nitrogen atoms.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the approximate solubility of this compound in a specific solvent in terms of mass per unit volume (e.g., mg/mL).

Materials:

-

Equipment from the qualitative protocol

-

Saturated solution of the compound in the solvent of interest

-

Syringe filters (0.22 or 0.45 µm)

-

Pre-weighed, clean vials

-

A heating block or vacuum oven for solvent evaporation

Step-by-Step Procedure:

-

Prepare a Saturated Solution: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial. Ensure there is plenty of undissolved solid or a separate liquid phase.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[5] Causality: Solubility is an equilibrium process. Sufficient time and constant temperature are required for the solvent to become fully saturated.

-

Clarification: Allow the mixture to stand so that the excess solute settles.

-

Sample Collection: Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant into a syringe. Avoid disturbing the undissolved material.

-

Filtration: Attach a syringe filter and dispense the solution into a pre-weighed, labeled vial. Causality: Filtration removes any microscopic, undissolved particles, which would otherwise inflate the final mass and lead to an overestimation of solubility.

-

Solvent Evaporation: Gently evaporate the solvent from the vial using a stream of nitrogen, a heating block, or a vacuum oven. Ensure the temperature is kept low to prevent degradation of the compound.

-

Final Weighing: Once the solute is completely dry, weigh the vial again.

-

Calculation:

-

Mass of dissolved solute = (Final vial mass) - (Initial vial mass)

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant collected in mL)

-

Data Presentation and Interpretation

Systematic recording of results is essential for analysis and comparison.

Table 2: Qualitative Solubility Profile of this compound

| Solvent | Solvent Class | Observation (Dissolved/Undissolved) | Classification |

| n-Hexane | Non-Polar | ||

| Toluene | Non-Polar | ||

| Diethyl Ether | Moderately Polar | ||

| Dichloromethane | Moderately Polar | ||

| Ethyl Acetate | Moderately Polar | ||

| THF | Moderately Polar | ||

| Acetone | Polar Aprotic | ||

| Acetonitrile | Polar Aprotic | ||

| DMF | Polar Aprotic | ||

| DMSO | Polar Aprotic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Water | Polar Protic | ||

| 5% Aqueous HCl | Acidic | ||

| 5% Aqueous NaOH | Basic |

Table 3: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| e.g., Ethanol | 25 | |

| e.g., Dichloromethane | 25 | |

| e.g., Water | 25 |

Interpretation: The results from these tables should be correlated with the solvent properties in Table 1. High solubility in solvents like DMSO, DMF, and ethanol would confirm the compound's polar characteristics. Conversely, poor solubility in hexane and water would highlight its intermediate nature, requiring a balance of polar and non-polar interactions for effective dissolution.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. Researchers should consult the Safety Data Sheet (SDS) for this compound and for each solvent used to be aware of all potential hazards.[10]

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of this compound. By combining theoretical prediction with systematic qualitative and quantitative experimentation, researchers can generate a comprehensive solubility profile. This critical data will inform the rational design of synthetic procedures, purification strategies, and formulation efforts, ultimately accelerating research and development timelines. The self-validating nature of these protocols ensures that the generated data is reliable and fit for purpose in a demanding scientific environment.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- Diethyl Pyridine-3,4-dicarboxylate | Research Chemical. (n.d.). Benchchem.

- This compound. (n.d.). CymitQuimica.

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Common Organic Solvents: Table of Properties. (n.d.).

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- Diethyl pyridazine-3, 4-dicarboxylate, min 98%, 100 mg. (n.d.). CP Lab Safety.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Stability Landscape of Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide for Researchers

In the intricate world of pharmaceutical research and development, a thorough understanding of the chemical stability and appropriate storage conditions of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the stability profile of Diethyl pyridazine-3,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. Grounded in established scientific principles and regulatory expectations, this document serves as a critical resource for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their studies involving this compound.

Core Chemical Characteristics and Inherent Stability

This compound is a diester derivative of pyridazine, a nitrogen-containing aromatic heterocycle. Its structure, featuring a π-electron deficient pyridazine ring and two ethyl ester functionalities, dictates its chemical reactivity and stability. The pyridazine ring itself is relatively stable to oxidation under normal conditions; however, the ester groups are susceptible to hydrolysis.[1]

The overall stability of this compound is influenced by several key environmental factors, including temperature, humidity, pH, and light. Safety Data Sheets (SDS) for this and structurally related compounds consistently recommend storage in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[2][3][4][5][6] Some sources also indicate sensitivity to light and air, suggesting the need for additional protective measures.[3]

Critical Factors Influencing Stability and Recommended Storage

To maintain the chemical integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the key parameters and the scientific rationale behind the recommendations.

| Parameter | Recommended Condition | Scientific Rationale & Causality |

| Temperature | Store in a cool place.[2][4][5] Recommended storage temperature is often specified on the product label.[2] | Elevated temperatures can accelerate the rate of hydrolytic and thermal degradation reactions, leading to the formation of impurities. |

| Humidity/Moisture | Keep container tightly closed in a dry place.[2][3][4][5][6] | The ester functional groups are susceptible to hydrolysis in the presence of water, which would yield the corresponding carboxylic acid and ethanol. |

| Light | Protect from light.[3] | Pyridazine derivatives can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products. |

| pH | Avoid strongly acidic or basic conditions. | Hydrolysis of the ester linkages is catalyzed by both acids and bases. The rate of hydrolysis is generally faster under basic conditions.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. Some sources indicate air sensitivity.[3] | The pyridazine ring, while generally stable, can be susceptible to oxidation under certain conditions, particularly in the presence of catalysts or upon prolonged exposure to air. |

| Incompatible Materials | Strong oxidizing agents.[5][6] | Strong oxidizers can potentially react with the pyridazine ring or other parts of the molecule, leading to degradation. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are anticipated to be hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

The most probable degradation pathway under ambient or stressed conditions is the hydrolysis of the two ethyl ester groups. This reaction can proceed in a stepwise manner, first yielding the monoester-monoacid derivative, followed by the formation of pyridazine-3,4-dicarboxylic acid. This reaction is catalyzed by the presence of acid or base.

Caption: Stepwise hydrolysis of this compound.

Photodegradation

Exposure to light, particularly in the UV region, can lead to the degradation of pyridazine-containing molecules. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers. Potential reactions could include ring-opening or rearrangements.[8]

Thermal Decomposition

At elevated temperatures, this compound may undergo thermal decomposition. Studies on related pyridazine derivatives suggest that thermal stress can lead to the fragmentation of the molecule.[2] The initial stages of decomposition would likely involve the loss of the ethyl ester groups.

Oxidative Degradation

While the pyridazine ring is relatively resistant to oxidation, forced degradation studies using strong oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidation products.

Methodologies for Stability Assessment: A Self-Validating System

A robust assessment of the chemical stability of this compound requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[1][3][4][9] The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Experimental Protocol: General Procedure for Forced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][6] A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial component of stability assessment is the use of a validated analytical method that can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Illustrative HPLC Method Parameters (to be optimized and validated):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like 0.1% formic acid or a buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of the parent compound (typically at the λmax).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 10-20 µL.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Handling and Safety Precautions

As a matter of good laboratory practice and to ensure personnel safety, the following precautions should be observed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4][5]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

-

Inhalation: Avoid inhaling dust or vapors.[2]

-

Contact: Avoid contact with skin and eyes.[4]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[2][3][5]

Conclusion

The chemical stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. The primary stability concerns for this molecule are hydrolysis of the ester functionalities and potential photodegradation. Adherence to the recommended storage conditions—cool, dry, and protected from light—is essential for minimizing degradation. A comprehensive understanding of its stability profile, achieved through systematic forced degradation studies and the use of a validated stability-indicating analytical method, will provide a solid foundation for its advancement in the drug development pipeline.

References

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (2024).

- TCI Chemicals. (2025).

- Fisher Scientific. (2012).

- Cole-Parmer. (n.d.).

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2005). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]

-

PubMed. (n.d.). [Relation of the structure, rate of hydrolysis and activity of dicarboxylic acid esters]. Retrieved from [Link]

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. chempap.org [chempap.org]

- 3. longdom.org [longdom.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. [Relation of the structure, rate of hydrolysis and activity of dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fast Delayed Emission in New Pyridazine-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide to Investigating its Mechanism of Action in Biological Systems

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Diethyl pyridazine-3,4-dicarboxylate, a specific derivative, holds significant potential as a modulator of key biological pathways. However, its precise mechanism of action remains largely unexplored. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activities of this compound. We will delve into the known biological landscape of pyridazine and pyridine dicarboxylates, propose putative mechanisms of action for the title compound, and provide detailed, field-proven experimental protocols to elucidate its cellular targets and physiological effects. This document is designed to be a practical resource, empowering researchers to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] The unique physicochemical properties of the pyridazine nucleus, including its polarity, hydrogen bonding capacity, and metabolic stability, make it an attractive scaffold for the design of novel therapeutics.[1] Derivatives of pyridazine have been successfully developed as anticancer agents, targeting critical cellular signaling pathways, as well as potent anti-inflammatory and antimicrobial compounds.[1][3][4]

Similarly, the pyridine dicarboxylate framework has demonstrated significant biological potential. For instance, diethyl pyridine-2,4-dicarboxylate, in combination with resveratrol, has been shown to stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen, suggesting a role in angiogenesis and cellular metabolism.[5] Furthermore, derivatives of 1,4-dihydropyridine-3,5-dicarboxylate have been identified as potent inhibitors of yeast α-glucosidase, an enzyme involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[6]

Given the rich pharmacology of its parent scaffolds, this compound emerges as a compound of significant interest. Its structure, featuring a central pyridazine core functionalized with two ethyl ester groups, suggests the potential for interaction with a variety of biological targets. This guide will provide a structured approach to systematically investigate these potential interactions and elucidate the compound's mechanism of action.

Putative Mechanisms of Action: Formulating Testable Hypotheses

While direct experimental evidence for the mechanism of action of this compound is limited, we can formulate several compelling hypotheses based on the known activities of structurally related compounds. These hypotheses provide a rational starting point for experimental investigation.

Hypothesis 1: Inhibition of Prolyl Hydroxylases and Stabilization of HIF-1α